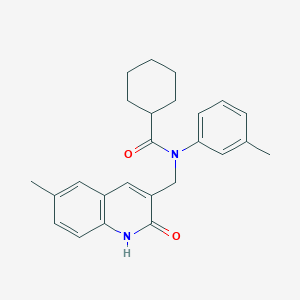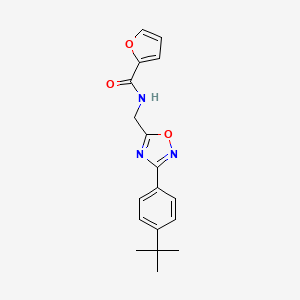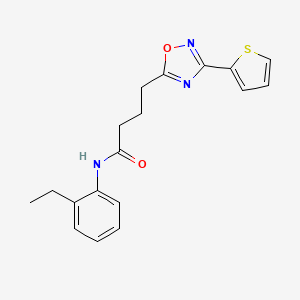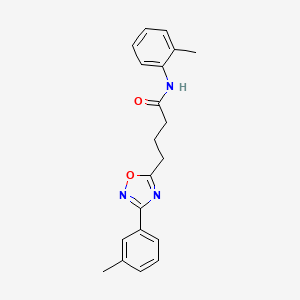
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide, commonly known as HMQC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of HMQC is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. HMQC has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress.
Biochemical and physiological effects:
HMQC has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body, which can contribute to the development of various diseases. HMQC has also been shown to have anticancer properties, which may make it a potential candidate for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of HMQC is its potential as a therapeutic agent for various diseases. However, there are also some limitations to its use in lab experiments. For example, HMQC may have different effects in different cell types, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of potential future directions for the study of HMQC. One area of research could focus on the development of new therapeutic agents based on the structure of HMQC. Another area of research could focus on the development of new methods for synthesizing HMQC, which could make it more readily available for scientific research. Additionally, further studies are needed to fully understand the mechanism of action of HMQC and its potential applications in various areas of scientific research.
Méthodes De Synthèse
The synthesis of HMQC involves the reaction of 2-hydroxy-6-methylquinoline-3-carbaldehyde with m-tolylcyclohexanamine in the presence of a catalyst. The resulting product is purified by recrystallization to obtain pure HMQC.
Applications De Recherche Scientifique
HMQC has been extensively studied for its potential applications in various areas of scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. HMQC has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-17-7-6-10-22(14-17)27(25(29)19-8-4-3-5-9-19)16-21-15-20-13-18(2)11-12-23(20)26-24(21)28/h6-7,10-15,19H,3-5,8-9,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSKASFZSBACNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7718148.png)
![2-(N-benzyl4-bromobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7718149.png)
![3,4,5-triethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718157.png)


![4-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7718172.png)


![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7718190.png)

![3-(2-chlorophenyl)-N-cyclohexyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718218.png)


